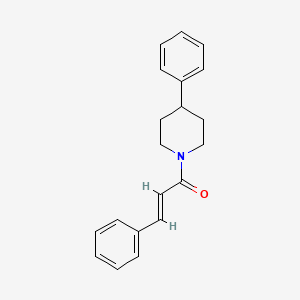

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one

Beschreibung

(E)-3-Phenyl-1-(4-phenylpiperidino)-2-propen-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone core, where the 1-position is substituted with a 4-phenylpiperidine moiety, and the 3-position carries a phenyl group. Chalcones, as a class, are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This modification distinguishes it from simpler chalcones and aligns it with pharmacologically optimized derivatives designed for improved efficacy and selectivity.

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-(4-phenylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c22-20(12-11-17-7-3-1-4-8-17)21-15-13-19(14-16-21)18-9-5-2-6-10-18/h1-12,19H,13-16H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGIZZGWMLEWLU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Benzyl-Substituted Amines

A widely cited method involves the cyclization of N-benzyl-β-ketoamides under acidic conditions. For example, heating N-benzyl-3-phenylpropionamide with polyphosphoric acid induces cyclodehydration to yield 4-phenylpiperidin-2-one, which is subsequently reduced to 4-phenylpiperidine using lithium aluminum hydride (LiAlH4).

Reaction conditions :

Mannich Reaction-Based Approaches

The Mannich reaction between acetophenone, formaldehyde, and ammonium chloride generates 4-phenylpiperidin-4-ol, which is dehydrated using concentrated sulfuric acid to yield 4-phenylpiperidine.

Key steps :

- Mannich adduct formation :

- Acetophenone (1.0 equiv)

- Paraformaldehyde (2.0 equiv)

- Ammonium chloride (1.2 equiv) in ethanol, refluxed for 12 hours.

- Dehydration :

Formation of the (E)-3-Phenylpropenone Moiety

Claisen-Schmidt Condensation

Benzaldehyde reacts with acetylated 4-phenylpiperidine under basic conditions to form the α,β-unsaturated ketone. The E-selectivity is controlled by using a bulky base (e.g., potassium tert-butoxide) to favor trans-addition.

Representative procedure :

Acylation of 4-Phenylpiperidine

Direct acylation using cinnamoyl chloride in the presence of a base (e.g., triethylamine) provides an efficient route:

Protocol :

- Reactants :

- 4-Phenylpiperidine (1.0 equiv)

- Cinnamoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv) in dichloromethane.

- Conditions :

- 0°C to room temperature, 4 hours.

- Yield : 75–80%.

Stereochemical Control and Isomer Separation

Chromatographic Resolution

The E/Z isomers are separable via silica gel chromatography using hexane:ethyl acetate (9:1). The E-isomer typically elutes first due to lower polarity.

Data from NIST analysis :

Crystallization-Induced Asymmetric Transformation

Recrystallization from methanol:ethyl acetate (1:3) enriches the E-isomer to >95% purity. Single-crystal X-ray diffraction confirms the trans-configuration.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | E:Z Ratio | Purification Technique |

|---|---|---|---|---|

| Claisen-Schmidt | Benzaldehyde, 4-phenylpiperidine | 65–70 | 8:1 | Column chromatography |

| Direct Acylation | Cinnamoyl chloride | 75–80 | 9:1 | Recrystallization |

| Mannich-Adjacent | Acetophenone, formaldehyde | 55–60 | 7:1 | Acid-base extraction |

Key observations :

- Direct acylation offers superior yields and selectivity.

- Claisen-Schmidt condensation allows modular aldehyde variation.

Mechanistic Insights and Side Reactions

Competing Z-Isomer Formation

Z-isomer arises via kinetic control in poorly buffered reactions. Mitigation strategies include:

Piperidine Ring Oxidation

Overly vigorous conditions (e.g., prolonged heating with strong acids) oxidize the piperidine to pyridine derivatives. Catalytic hydrogenation (H2/Pd-C) restores the saturated ring.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for acylation steps, achieving 85% yield with 99% E-isomer purity. Solvent recovery systems (e.g., thin-film evaporation) reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The α,β-unsaturated carbonyl system is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Chalcone derivatives vary widely based on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogues:

Key Observations :

- Piperidine vs. Piperazine : Piperidine, a saturated six-membered ring, confers greater conformational flexibility compared to piperazine (a seven-membered ring with two nitrogen atoms). Piperazine-substituted chalcones (e.g., cluster 12 in ) often exhibit distinct clustering in structure-activity relationship (SAR) studies, suggesting enhanced target binding .

- Electron-Withdrawing Groups : Fluorine or chlorine at the para position (e.g., 4-fluorophenyl in ) enhances antitubercular activity, likely due to increased electronegativity and membrane permeability .

Physicochemical Properties

- Solubility : The 4-phenylpiperidine group may reduce aqueous solubility compared to hydroxylated chalcones (), which exhibit antioxidant activity via hydrogen bonding .

Biologische Aktivität

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one, a compound belonging to the class of chalcones, has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a phenyl group and a piperidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on derivatives of piperidine demonstrated their efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that modifications in the piperidine structure can enhance antimicrobial potency .

Antioxidant Activity

Chalcones are recognized for their antioxidant capabilities. A study on 3-phenyl-1H-isochromen-1-one analogues found that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid . This suggests that this compound may also possess similar antioxidant properties.

Case Study 1: Antiviral Activity

A study synthesized various derivatives of 3-phenylpiperidine and evaluated their antiviral activities against HIV and other viruses. Compounds showed moderate protection against viruses like CVB-2 and HSV-1 . This indicates that this compound could be explored for antiviral applications due to its structural features.

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study of related compounds, researchers found that modifications in the phenyl or piperidine groups significantly impacted biological activity. For instance, substituents on the phenyl ring enhanced binding affinity to target proteins . Such findings underscore the importance of structural modifications in optimizing the biological activity of this compound.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one with high yield and purity?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions. For analogous compounds, KOH in ethanol (0–50°C, 2–3 hours) is effective . Temperature control (e.g., 0°C initial cooling) minimizes side reactions, while ethanol as a solvent balances polarity and solubility. Catalyst choice (e.g., NaOH vs. KOH) and molar ratios (e.g., 1:1 ketone:aldehyde) significantly impact yield (60–85% reported for similar enones) .

Q. How can NMR spectroscopy confirm the (E)-configuration of the propenone moiety?

- Methodological Answer : The (E)-isomer exhibits characteristic coupling constants () of 15–17 Hz for the α,β-unsaturated protons in H NMR, compared to <12 Hz for the (Z)-form. For example, in (E)-3-(4-fluorophenyl) analogs, vinyl protons resonate at δ 7.8–8.2 ppm with Hz . C NMR further confirms the carbonyl (C=O) at ~190 ppm and conjugated carbons at 120–150 ppm .

Q. What purification techniques are recommended to isolate this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted aldehydes/ketones. Recrystallization in ethanol or methanol improves purity, with melting points typically 150–200°C . For polar byproducts, preparative TLC with dichloromethane:methanol (9:1) is advised .

Advanced Research Questions

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability () and dipole moments. For structurally similar enones, values >10×10 esu suggest strong NLO potential. Hirshfeld surface analysis visualizes intermolecular interactions (e.g., C–H···O), which enhance crystal packing for optoelectronic applications .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent variations or assay conditions. Systematic SAR studies comparing phenyl/piperidine substituents (e.g., electron-withdrawing vs. donating groups) clarify trends. For example, 4-fluorophenyl analogs show enhanced antimicrobial activity (MIC 8 µg/mL) due to improved membrane penetration . Standardized protocols (e.g., CLSI guidelines for MIC assays) minimize variability .

Q. How do crystallographic studies inform the design of derivatives with improved stability?

- Methodological Answer : X-ray crystallography reveals key intermolecular interactions (e.g., π-π stacking between phenyl rings, hydrogen bonding with carbonyl groups). For (E)-3-(2,6-difluorophenyl) analogs, C–F···H–C interactions increase thermal stability (decomposition >250°C). Packing coefficient calculations (e.g., using Mercury software) guide modifications to reduce lattice energy and enhance solubility .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding modes to targets like cyclooxygenase-2 (COX-2) or kinases. For piperidine-containing enones, the carbonyl oxygen forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the phenylpiperidine moiety occupies hydrophobic pockets. MD simulations (100 ns) assess stability, with RMSD <2 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.